

Spectroscopic Profile of 2,2,6-Trimethylcyclohexanone: A Technical Guide

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Compound of Interest

Compound Name: 2,2,6-Trimethylcyclohexanone

Cat. No.: B7803010

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,2,6-trimethylcyclohexanone**, a cyclic ketone of interest to researchers in organic synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the detailed ^1H and ^{13}C NMR data for **2,2,6-trimethylcyclohexanone**.

^1H NMR Data

The proton NMR spectrum of **2,2,6-trimethylcyclohexanone** exhibits distinct signals corresponding to the different proton environments in the molecule. The proximity to the electron-withdrawing carbonyl group and the stereochemical arrangement of the methyl groups significantly influence the chemical shifts.

Proton Assignment	Chemical Shift (δ) (ppm)	Multiplicity	Integration	Coupling Constant (J) (Hz)
-CH(CH ₃)- (H6)	~ 2.4	Multiplet	1H	N/A
-CH ₂ - (H3, H4, H5)	1.6 - 1.9	Multiplet	6H	N/A
-C(CH ₃) ₂ - (gem-dimethyl)	~ 1.1	Singlet	6H	N/A
-CH(CH ₃)-	~ 1.0	Doublet	3H	~ 6-7

Note: The chemical shifts are approximate and can vary based on the solvent and concentration used. The data is based on typical values for similar structures.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the number of chemically distinct carbon atoms. In **2,2,6-trimethylcyclohexanone**, all nine carbon atoms are chemically non-equivalent.

Carbon Assignment	Chemical Shift (δ) (ppm)
C=O (C1)	> 200
-C(CH ₃) ₂ - (C2)	~ 45-55
-CH ₂ - (C3)	~ 35-45
-CH ₂ - (C4)	~ 20-30
-CH ₂ - (C5)	~ 30-40
-CH(CH ₃)- (C6)	~ 40-50
-C(CH ₃) ₂ - (gem-dimethyl)	~ 25-35
-CH(CH ₃)-	~ 15-25

Note: The chemical shifts are approximate and based on predicted values and data from similar compounds.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2,2,6-trimethylcyclohexanone** is dominated by the characteristic absorption of the carbonyl group.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~ 2960-2870	C-H (Alkyl) Stretch	Strong
~ 1715	C=O (Ketone) Stretch	Strong, Sharp
~ 1465	C-H (Methylene) Bend	Medium
~ 1370	C-H (Methyl) Bend	Medium

Data is based on the gas-phase IR spectrum from the NIST Chemistry WebBook.[\[4\]](#)[\[5\]](#) The strong absorption at approximately 1715 cm⁻¹ is a clear indicator of a saturated cyclic ketone.[\[6\]](#)[\[7\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **2,2,6-trimethylcyclohexanone** shows a molecular ion peak and several characteristic fragment ions.

m/z	Relative Intensity (%)	Proposed Fragment
140	~ 20	$[M]^+$ (Molecular Ion)
125	~ 15	$[M - CH_3]^+$
97	~ 30	$[M - C_3H_7]^+$
83	~ 100	$[M - C_4H_9]^+$ (Base Peak)
69	~ 55	$[C_5H_9]^+$
55	~ 80	$[C_4H_7]^+$
41	~ 70	$[C_3H_5]^+$

Data is based on the mass spectrum from the NIST Chemistry WebBook.[8][9] The fragmentation is driven by the initial ionization at the oxygen atom, followed by characteristic alpha-cleavage of the bonds adjacent to the carbonyl group.[10]

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **2,2,6-trimethylcyclohexanone**.

NMR Spectroscopy Protocol

Sample Preparation:

- Accurately weigh 10-20 mg of **2,2,6-trimethylcyclohexanone** for 1H NMR (20-50 mg for ^{13}C NMR) into a clean, dry vial.[11]
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$).[12]
- Gently swirl or vortex the vial to ensure the sample is fully dissolved.
- Filter the solution through a pipette with a glass wool plug directly into a 5 mm NMR tube to a height of about 4-5 cm.[11][12]
- Cap the NMR tube and wipe the outside with a lint-free tissue.

Data Acquisition (using a Bruker 300 MHz spectrometer or similar):

- Insert the NMR tube into a spinner and adjust the depth using a gauge.
- Place the sample into the NMR magnet.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to optimize homogeneity, aiming for a sharp and symmetrical lock signal.
- For ^1H NMR, use a standard single-pulse sequence. Acquire 8-16 scans with a relaxation delay of 1-2 seconds.
- For ^{13}C NMR, use a standard proton-decoupled single-pulse sequence. A sufficient number of scans (e.g., 128 or more) and a longer relaxation delay may be required to obtain a good signal-to-noise ratio.
- Process the acquired Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[\[13\]](#)

IR Spectroscopy Protocol

Sample Preparation (Neat Liquid):

- Place one to two drops of liquid **2,2,6-trimethylcyclohexanone** onto the surface of a salt plate (e.g., NaCl or KBr).
- Place a second salt plate on top and gently press to create a thin liquid film.

Data Acquisition (using a Fourier-Transform IR spectrometer):

- Ensure the sample compartment is free of atmospheric water and CO_2 by purging with dry air or nitrogen.

- Record a background spectrum of the empty sample holder.
- Place the prepared salt plates with the sample into the spectrometer.
- Acquire the sample spectrum over a range of 4000-400 cm^{-1} . Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol

Sample Introduction (via Gas Chromatography - GC-MS):

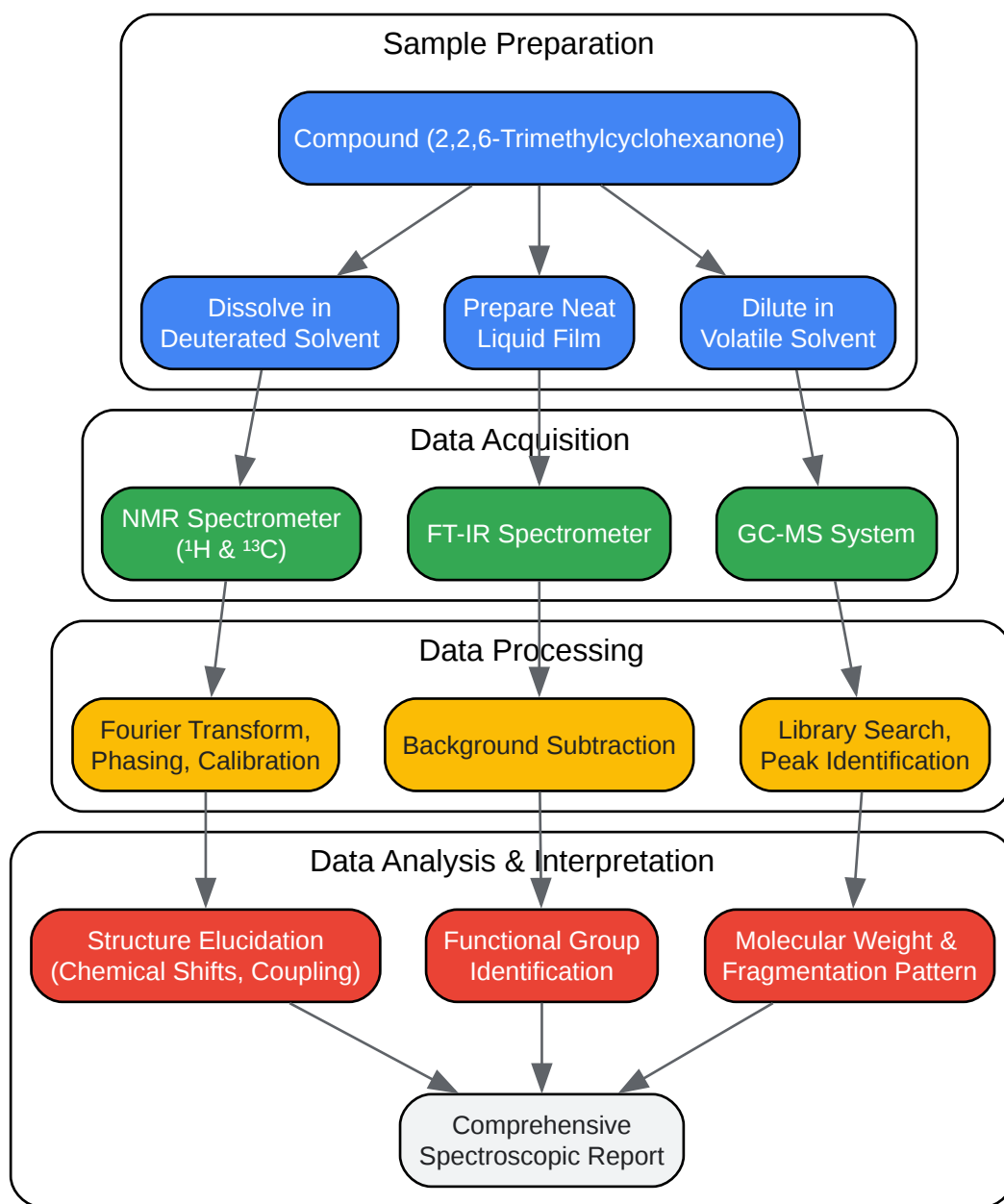
- Prepare a dilute solution of **2,2,6-trimethylcyclohexanone** in a volatile organic solvent (e.g., dichloromethane or hexane).
- Inject a small volume (e.g., 1 μL) of the solution into the GC inlet.
- The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5 or similar). The GC oven temperature program should be optimized to ensure good separation.

Data Acquisition (using an Electron Ionization Mass Spectrometer):

- The eluent from the GC is directed into the ion source of the mass spectrometer.
- The molecules are ionized using a standard electron energy of 70 eV.[\[14\]](#)
- The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight).[\[14\]](#)[\[15\]](#)
- The detector records the abundance of ions at each mass-to-charge (m/z) ratio.
- The mass spectrum is recorded across a suitable mass range (e.g., m/z 35-200).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,2,6-trimethylcyclohexanone**.



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Caption: Workflow for Spectroscopic Analysis of **2,2,6-Trimethylcyclohexanone**.

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